2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Overview
Description
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, pyridazinone, and thiadiazole moieties, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the thiadiazole moiety. Common reagents used in these reactions include fluorobenzene, hydrazine derivatives, and thiadiazole precursors. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to DNA or proteins, interfering with their function and leading to cell death or growth inhibition. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- **2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- **2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Uniqueness
The uniqueness of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-11(2)9-16-21-22-18(27-16)20-15(25)10-24-17(26)8-7-14(23-24)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWAEIMIPSCRJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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